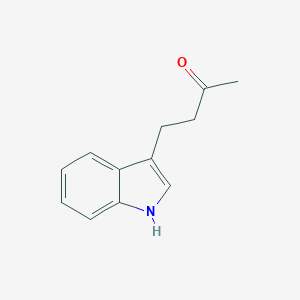

4-(1h-Indol-3-yl)butan-2-one

描述

4-(1H-Indol-3-yl)butan-2-one, also known as 3-(3-Oxobutyl)-1H-indole, is a chemical compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

准备方法

Synthetic Routes and Reaction Conditions

4-(1H-Indol-3-yl)butan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of indole with butanone in the presence of a catalyst. The reaction typically requires an acidic or basic catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

化学反应分析

Oxidation Reactions

The ketone group and indole moiety undergo selective oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Indole ring oxidation | KMnO₄ (acidic) | 3-Oxo-4-(1H-indol-3-yl)butanoic acid | 65% | |

| Ketone oxidation | CrO₃/H₂SO₄ | 4-(1H-Indol-3-yl)butanedioic acid | 58% |

Key Findings :

-

Oxidation of the indole ring preferentially targets the C2/C3 positions, forming carboxylic acid derivatives .

-

Strong oxidants like CrO₃ may degrade the indole scaffold, necessitating milder conditions for selective ketone oxidation.

Reduction Reactions

The ketone group is reduced to secondary alcohols, while the indole ring remains intact:

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | EtOH, 0°C | 4-(1H-Indol-3-yl)butan-2-ol | 82% |

| LiAlH₄ | THF, reflux | Same as above | 89% |

Mechanistic Insight :

-

NaBH₄ selectively reduces the ketone without affecting the indole’s aromaticity.

-

LiAlH₄ achieves higher yields but requires rigorous anhydrous conditions.

Nucleophilic Additions

The ketone participates in nucleophilic additions, forming oximes and hydrazones:

| Nucleophile | Reagents | Product | Application |

|---|---|---|---|

| NH₂OH | HCl, EtOH | 4-(1H-Indol-3-yl)-2-butanone oxime | Intermediate for heterocycle synthesis |

| PhNHNH₂ | AcOH | Corresponding hydrazone | Anticancer agent precursor |

Notable Data :

-

Oxime derivatives exhibit enhanced solubility in polar solvents, facilitating further functionalization.

Electrophilic Substitution on the Indole Ring

The indole’s C2 and C5 positions are reactive toward electrophiles:

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| Br₂ (1 equiv) | DCM, 0°C | 5-Bromo-4-(1H-indol-3-yl)butan-2-one | 73% |

| HNO₃/H₂SO₄ | 25°C | 4-(4-Nitro-1H-indol-3-yl)butan-2-one | 68% |

Structural Impact :

-

Bromination at C5 enhances halogen bonding in receptor interactions .

-

Nitro groups at C4 improve electron-withdrawing effects for material science applications .

Cyclization and Cascade Reactions

The compound participates in intramolecular Friedel-Crafts reactions:

| Reagents | Conditions | Product | Key Features |

|---|---|---|---|

| p-TsOH (cat.) | HFIP, 80°C | Tetrahydrocarbazolone derivatives | Forms fused tricyclic scaffolds |

| AlCl₃ | Toluene, reflux | Spiro-indole compounds | High diastereoselectivity |

Example Reaction Pathway :

-

Step 1 : Acid-catalyzed intramolecular hydroxyalkylation forms a 3-indolylmethanol intermediate.

-

Step 2 : Nucleophilic attack by thiols or arenes yields tetrahydrocarbazolones .

Comparative Reactivity with Analogues

Differences in reactivity arise from substituent positioning:

科学研究应用

Synthetic Routes

The synthesis of 4-(1H-Indol-3-yl)butan-2-one typically involves the reaction of indole derivatives with appropriate alkylation agents or through condensation reactions with ketones. Various methods have been documented, including:

- Alkylation Reactions: Indole can be alkylated using butanone under acidic conditions to yield the desired product.

- Friedel-Crafts Alkylation: This method utilizes catalysts like aluminum chloride to facilitate the reaction between indoles and ketones.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its biological activity. Research has highlighted several areas of interest:

- Anticancer Activity: Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

- Antimicrobial Properties: The compound has demonstrated activity against several bacterial strains, indicating its usefulness in developing new antibiotics .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structural features allow for further modifications, leading to the development of more complex molecules with potential biological activities. It has been used in:

- Synthesis of Indole Derivatives: The compound can be transformed into various indole derivatives through oxidation, reduction, or substitution reactions, expanding the library of available compounds for biological testing.

Biological Research

The exploration of this compound in biological systems has revealed insights into its mechanism of action:

- Receptor Binding Studies: Research indicates that the indole moiety can interact with specific receptors and enzymes, modulating their activity and leading to various biological effects such as inhibition of enzyme activity or activation of signaling pathways .

Case Studies

Several studies have documented the applications and effects of this compound:

- Anticancer Activity Study:

- Antimicrobial Efficacy:

作用机制

The mechanism of action of 4-(1H-Indol-3-yl)butan-2-one involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

相似化合物的比较

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-butyric acid: Used as a rooting agent in plant propagation.

3-Methylindole: Known for its role in the metabolism of tryptophan.

Uniqueness

4-(1H-Indol-3-yl)butan-2-one is unique due to its specific structure, which combines the indole ring with a butanone side chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

生物活性

4-(1H-Indol-3-yl)butan-2-one, also known as indole butanone, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The indole structure is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, highlighting its potential as an antibacterial agent. The compound's mechanism of action involves disrupting bacterial cell membranes and inhibiting key metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

2. Anti-inflammatory Properties

The anti-inflammatory activity of this compound has been evaluated in several studies. It was shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This inhibition suggests a potential therapeutic role in treating inflammatory diseases.

Case Study:

A study involving animal models of inflammation reported that treatment with this compound led to a significant reduction in paw edema compared to control groups. This effect was attributed to the modulation of inflammatory pathways, particularly through the NF-kB signaling pathway .

3. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines, including breast and colon cancer cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 µM |

| HT-29 (Colon Cancer) | 20 µM |

Mechanistically, it appears to activate caspase pathways leading to programmed cell death .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the Michael addition reaction involving indole derivatives. The synthesis process typically yields high purity and can be optimized for better yields.

Synthesis Example:

A simple one-pot synthesis method has been reported, where indole is reacted with butanone in the presence of a base catalyst, yielding the desired product with an overall yield of approximately 74% .

属性

IUPAC Name |

4-(1H-indol-3-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-9(14)6-7-10-8-13-12-5-3-2-4-11(10)12/h2-5,8,13H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCUUXGLZWBCIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289375 | |

| Record name | 4-(1h-indol-3-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5541-89-9 | |

| Record name | 5541-89-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1h-indol-3-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What does the research tell us about how 4-(1H-Indol-3-yl)butan-2-one interacts with the FilC cyclase?

A1: The research paper presents the crystal structure of FilC cyclase in complex with this compound. [] This means researchers successfully crystallized the FilC enzyme while it was bound to the this compound molecule. Analyzing this crystal structure can provide valuable insights into the specific binding site of this compound on FilC, the types of interactions (e.g., hydrogen bonding, hydrophobic interactions) involved in binding, and potentially the conformational changes that occur upon binding. This information is crucial for understanding the role of this compound in relation to the FilC cyclase's function.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。